molecular formula C10H17ClN2O B2430052 1-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole CAS No. 1856041-30-9

1-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole

Cat. No. B2430052
CAS RN: 1856041-30-9
M. Wt: 216.71
InChI Key: HNQRQJBQKCNYME-UHFFFAOYSA-N
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Description

1-Butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. It is commonly used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 1-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, which may play a role in its potential therapeutic effects.
Biochemical and Physiological Effects
1-Butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole in lab experiments is its unique chemical properties, which make it a useful building block for the synthesis of various organic compounds. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are many future directions for the study of 1-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole. One potential direction is the synthesis of new metal complexes using this compound as a ligand for catalytic reactions. Another direction is the study of its potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis method for 1-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole involves the reaction of 4-chloro-3-formyl-1H-pyrazole with butylamine and ethyl orthoformate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography.

Scientific Research Applications

1-Butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole has various scientific research applications. It is commonly used as a ligand in the synthesis of metal complexes for catalytic reactions. It is also used as a building block in the synthesis of various organic compounds. Additionally, it has been studied for its potential use in the treatment of cancer and other diseases.

properties

IUPAC Name

1-butyl-4-chloro-3-(ethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O/c1-3-5-6-13-7-9(11)10(12-13)8-14-4-2/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQRQJBQKCNYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)COCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole

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